1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide
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Overview
Description
1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at the Upjohn Company. U-47700 has been used in scientific research to study its mechanism of action and potential medical applications.
Mechanism of Action
1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide works by binding to opioid receptors in the brain and spinal cord. This binding activates the receptors, which then release chemicals that block pain signals and produce feelings of euphoria. This compound is a potent opioid agonist, meaning that it has a strong affinity for the opioid receptors.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It can cause respiratory depression, which can be fatal in high doses. It can also cause sedation, nausea, and vomiting. This compound has been shown to have a high potential for abuse and dependence.
Advantages and Limitations for Lab Experiments
1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide has been used in scientific research to study its mechanism of action and potential medical applications. It has advantages in that it is a potent and selective opioid agonist, meaning that it has a strong affinity for the opioid receptors. However, its limitations include its potential for abuse and dependence, as well as its potential for respiratory depression.
Future Directions
There are a number of future directions for research on 1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide. One area of research could focus on developing safer and more effective opioid analgesics that do not have the potential for abuse and dependence. Another area of research could focus on developing treatments for opioid addiction that are based on the mechanism of action of this compound. Finally, research could focus on understanding the biochemical and physiological effects of this compound in order to develop better treatments for opioid overdose.
Synthesis Methods
1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 3-methylbutyryl chloride with 3-aminoindole, followed by the addition of N-phenethylpiperidine and N-methylformamide. The resulting mixture is then heated to produce this compound.
Scientific Research Applications
1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide has been used in scientific research to study its potential medical applications. It has been shown to have analgesic effects similar to those of other opioids, such as morphine and fentanyl. This compound has also been shown to have potential as a treatment for opioid addiction.
properties
IUPAC Name |
1-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-25-17-21(20-11-5-6-12-22(20)25)23(27)24-19-10-7-14-26(16-19)15-13-18-8-3-2-4-9-18/h2-6,8-9,11-12,17,19H,7,10,13-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWJBODJIBIDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3CCCN(C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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